![molecular formula C14H11ClN2O B13937594 5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13937594.png)
5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a 4-chlorobenzyloxy substituent at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the 4-Chlorobenzyloxy Group: The 4-chlorobenzyloxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of 5-hydroxy-1h-pyrrolo[2,3-b]pyridine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrrolo[2,3-b]pyridine core.
Reduction: Reduced derivatives, potentially including the removal of the 4-chlorobenzyloxy group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological systems, including its potential as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of 5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
5-(4-Methoxybenzyloxy)-1h-pyrrolo[2,3-b]pyridine: Similar structure but with a methoxy group instead of a chloro group.
5-(4-Bromobenzyloxy)-1h-pyrrolo[2,3-b]pyridine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
5-(4-Chlorobenzyloxy)-1h-pyrrolo[2,3-b]pyridine is unique due to the presence of the 4-chlorobenzyloxy group, which can influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with certain biological targets, potentially increasing its efficacy as a pharmacophore.
属性
分子式 |
C14H11ClN2O |
|---|---|
分子量 |
258.70 g/mol |
IUPAC 名称 |
5-[(4-chlorophenyl)methoxy]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c15-12-3-1-10(2-4-12)9-18-13-7-11-5-6-16-14(11)17-8-13/h1-8H,9H2,(H,16,17) |
InChI 键 |
HTRNAMIFMFZYIN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1COC2=CN=C3C(=C2)C=CN3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)

![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
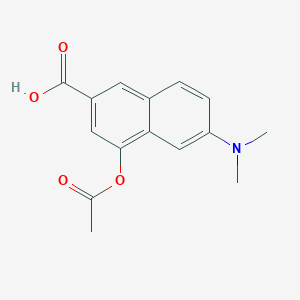
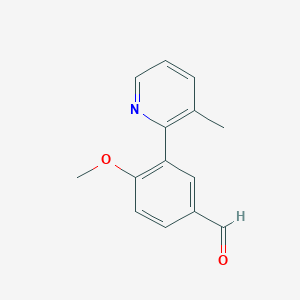
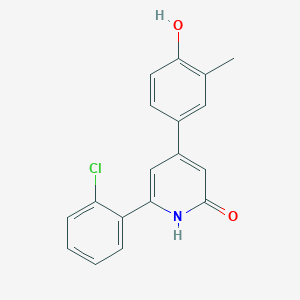
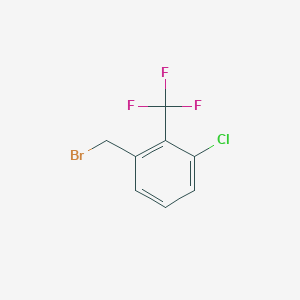
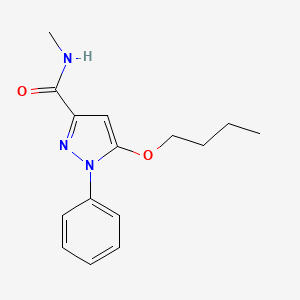

![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)
